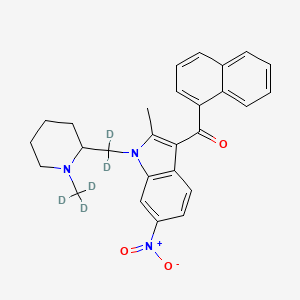
(2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone-d5 is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a nitro group, a piperidine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone-d5 typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the nitro group and the piperidine ring. The final step involves the attachment of the naphthalene moiety. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone-d5 can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it a useful tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism of action of (2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone-d5 involves its interaction with specific molecular targets. The nitro group and the indole core play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone
- (2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-2-yl)methanone
- (2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-3-yl)methanone
Uniqueness
The uniqueness of (2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone-d5 lies in its deuterium labeling (d5), which can provide insights into reaction mechanisms and metabolic pathways. This labeling can also enhance the compound’s stability and alter its pharmacokinetic properties.
Properties
Molecular Formula |
C27H27N3O3 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
[1-[dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]-2-methyl-6-nitroindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C27H27N3O3/c1-18-26(27(31)23-12-7-9-19-8-3-4-11-22(19)23)24-14-13-20(30(32)33)16-25(24)29(18)17-21-10-5-6-15-28(21)2/h3-4,7-9,11-14,16,21H,5-6,10,15,17H2,1-2H3/i2D3,17D2 |
InChI Key |
QGNIEJBBHMMNOZ-VNTQMXDCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])N2C(=C(C3=C2C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC5=CC=CC=C54)C |
Canonical SMILES |
CC1=C(C2=C(N1CC3CCCCN3C)C=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


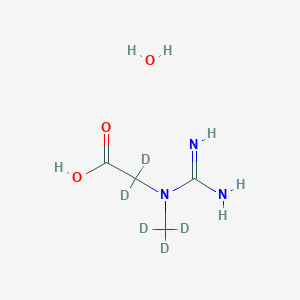
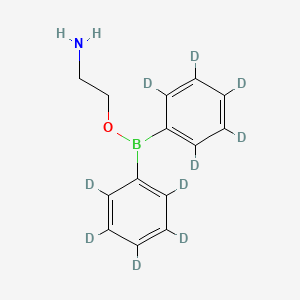
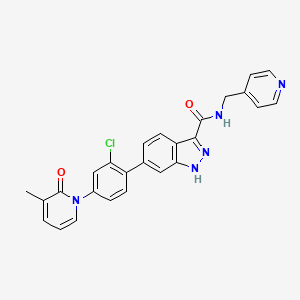
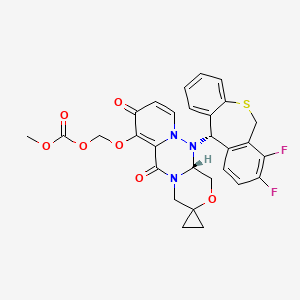
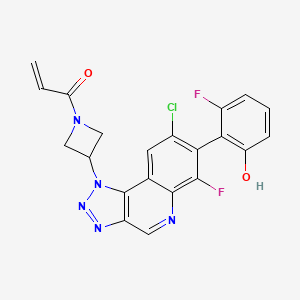
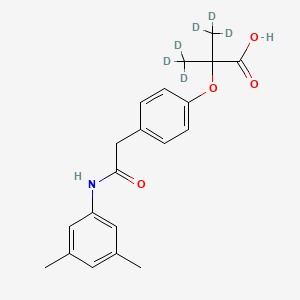
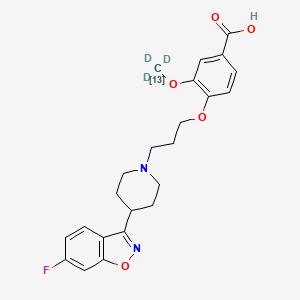
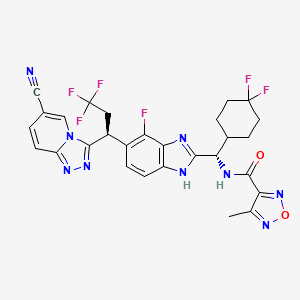

![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)

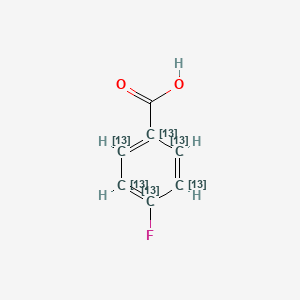
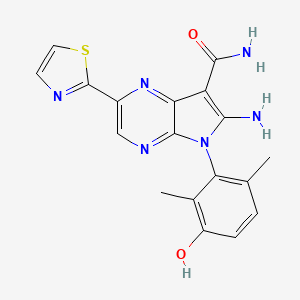
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
